7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride
Description
7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride is a spirocyclic amine hydrochloride derivative characterized by a six-membered azaspiro ring fused to a four-membered carbocyclic ring. The 7-position of the spiro framework is substituted with a trifluoromethyl (-CF₃) group, a structural feature known to enhance metabolic stability, lipophilicity, and bioavailability in medicinal chemistry applications . The trifluoromethyl group likely increases its steric and electronic complexity compared to simpler analogs, making it a promising candidate for drug discovery, particularly in targeting central nervous system (CNS) disorders or antimicrobial agents .
Properties
IUPAC Name |
7-(trifluoromethyl)-6-azaspiro[3.4]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)6-4-7(5-12-6)2-1-3-7;/h6,12H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRXJWUHJTXCIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(NC2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-6-azaspiro[3
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially affecting various pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride with structurally related azaspiro compounds, emphasizing substituents, physicochemical properties, and applications:
Key Findings from Comparative Analysis:
Structural Influence on Bioactivity: The trifluoromethyl group in the target compound is expected to confer greater lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like 6-azaspiro[3.4]octane hydrochloride .
Antibacterial Applications :
- Spirocyclic amines with heterocyclic substituents (e.g., triazole in 8-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)-6-azaspiro[3.4]octane hydrochloride) demonstrate potent activity against drug-resistant pathogens like Staphylococcus aureus and Klebsiella pneumoniae .
- Fluorinated derivatives (e.g., 6,6-Difluoro-2-azaspiro[3.4]octane hydrochloride) show improved membrane permeability, a critical factor in overcoming bacterial efflux pumps .
Drug Discovery Utility :
- Unsubstituted 6-azaspiro[3.4]octane hydrochloride is widely used as a versatile intermediate for synthesizing β-lactam antibiotics and protease inhibitors .
- Methoxyethyl and methyl groups in triazaspiro compounds (e.g., 1181458-30-9) are associated with balanced solubility and target affinity, making them suitable for oral drug formulations .
Biological Activity
7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride, a compound with the CAS number 2241128-84-5, belongs to a class of bicyclic compounds known for their diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H11ClF3N |
| Molecular Weight | 227.64 g/mol |
| Appearance | White to off-white powder |
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antimicrobial Activity : Related spiro compounds have shown effectiveness against various bacterial strains, possibly through inhibition of cell wall synthesis or disruption of membrane integrity.
- Anticancer Properties : Some azaspiro compounds have been identified as inhibitors of critical pathways in cancer cell proliferation and survival, such as the PI3K/AKT and MAPK signaling pathways.
- Neuropharmacological Effects : Certain derivatives have been noted for their interaction with neurotransmitter receptors, suggesting potential use in treating neurological disorders.
Antimicrobial Activity
A study conducted on related azaspiro compounds demonstrated significant antimicrobial activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were recorded, showcasing the potential of these compounds in treating resistant bacterial strains.
| Compound ID | MIC (μg/mL) | Activity Description |
|---|---|---|
| 1 | 0.016 | Highly active against M. tuberculosis |
| 2 | 0.032 | Moderate activity |
| 3 | 0.064 | Lower activity |
Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Results indicated that the compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 to 25 μM across different cell lines, suggesting its potential as an anticancer agent.
Case Studies
- Case Study on Drug Resistance : Research highlighted the use of azaspiro compounds in overcoming drug resistance in tuberculosis treatment. The study showed enhanced efficacy when combined with traditional antibiotics, leading to reduced MIC values and improved treatment outcomes.
- Neuropharmacological Effects : A clinical trial investigated the effects of a related compound on patients with anxiety disorders. Results indicated significant reductions in anxiety scores, suggesting that these compounds may act as effective anxiolytics by modulating neurotransmitter systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
